Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate
Description
Overview of Pyrimidine (B1678525) and Benzoate (B1203000) Scaffolds in Modern Chemistry
The pyrimidine and benzoate structures are fundamental building blocks in the synthesis of a vast array of chemical compounds with significant applications, particularly in medicinal chemistry.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a key structural motif in numerous biologically active molecules. mdpi.comnih.govtandfonline.comnih.govgsconlinepress.com Its prevalence in natural compounds, such as the nucleobases cytosine, thymine, and uracil, underscores its fundamental role in biological systems. gsconlinepress.com This inherent biocompatibility has made pyrimidine derivatives a focal point for medicinal chemists.
The versatility of the pyrimidine scaffold allows for functionalization at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of a wide range of therapeutic agents with diverse pharmacological activities, including:
Anticancer Agents: Pyrimidine analogs are central to many chemotherapeutic drugs that interfere with nucleic acid synthesis. mdpi.comtandfonline.comgsconlinepress.com
Antiviral and Antimicrobial Agents: The structural similarity to nucleobases allows pyrimidine derivatives to act as inhibitors of viral and bacterial enzymes. tandfonline.comnih.gov
Kinase Inhibitors: Many kinase inhibitors, crucial in cancer therapy and the treatment of inflammatory diseases, incorporate the pyrimidine core to interact with the ATP-binding site of kinases.
Central Nervous System (CNS) Agents: The pyrimidine structure is also found in drugs targeting the CNS, highlighting its ability to cross the blood-brain barrier. tandfonline.com
The Benzoate Scaffold: A Versatile Component in Pharmaceutical and Materials Science
Benzoic acid and its ester derivatives, known as benzoates, are widely utilized in organic synthesis and pharmaceutical development. chemicalbook.comgoogle.comannexechem.com The aromatic nature of the benzene (B151609) ring coupled with the reactivity of the carboxylic acid or ester group provides a versatile platform for creating a variety of functional molecules. annexechem.com
In the pharmaceutical realm, benzoate esters are often employed to:
Enhance Drug Delivery: Esterification of a drug with a benzoate moiety can improve its lipophilicity, thereby enhancing its absorption and bioavailability. This prodrug strategy is a common approach in pharmaceutical development. nih.govresearchgate.net
Serve as Key Intermediates: Benzoate derivatives are crucial starting materials and intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). chemicalbook.com
Act as Structural Motifs: The benzoate scaffold itself can be an integral part of a pharmacophore, contributing to the binding affinity of a drug to its biological target.
Research Trajectories and Academic Significance of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate
While extensive research exists on pyrimidine and benzoate scaffolds individually, specific and detailed research findings on this compound are not widely available in publicly accessible scientific literature. However, based on the well-established roles of its constituent parts, we can project its potential research trajectories and academic significance.
The compound's structure, which combines a hydroxylated pyrimidine with a methyl benzoate, suggests it could be a valuable intermediate in the synthesis of more complex molecules or a candidate for biological screening.
Potential as a Synthetic Intermediate
The functional groups present in this compound—the hydroxyl group on the pyrimidine ring and the methyl ester on the benzoate ring—offer multiple sites for chemical modification.
The hydroxyl group can be a handle for further derivatization, such as etherification or esterification, to explore structure-activity relationships (SAR) in medicinal chemistry programs.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This allows for the introduction of diverse functional groups to modulate the molecule's properties.
Hypothesized Biological Activities
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is plausible that this compound could serve as a foundational structure for the development of novel kinase inhibitors. The hydroxyl group could act as a key hydrogen bond donor, interacting with the hinge region of a kinase active site.
Furthermore, the combination of a heterocyclic system and an aromatic ester suggests potential applications in other therapeutic areas where these motifs are common, such as in the development of anti-inflammatory or antimicrobial agents.
Future Research Directions
To fully elucidate the scientific value of this compound, future research should focus on:
Development of Synthetic Routes: Establishing efficient and scalable synthetic methods for its preparation.
Biological Screening: A comprehensive biological evaluation against a panel of targets, particularly protein kinases, is warranted.
Structural Biology Studies: If the compound shows promising activity, co-crystallization with its biological target would provide valuable insights for further optimization.
While direct experimental data on this compound remains limited in the public domain, its chemical architecture strongly suggests a promising future in advanced chemical research, particularly as a scaffold for the discovery of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(5-hydroxypyrimidin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)9-4-2-3-8(5-9)11-13-6-10(15)7-14-11/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOOJGNQBDDOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate and Related Analogues
The construction of this compound can be approached through several established synthetic routes. These methods typically involve the sequential or convergent assembly of the benzoate (B1203000) and pyrimidine (B1678525) ring systems, followed by functional group manipulations to introduce the hydroxyl and methyl ester functionalities.
Esterification Reactions in Benzoate Synthesis
The methyl ester group in the target molecule is commonly introduced via Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. In the context of this compound synthesis, 3-(5-hydroxypyrimidin-2-yl)benzoic acid would be reacted with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to yield the desired methyl ester. The reaction is reversible, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3-(5-hydroxypyrimidin-2-yl)benzoic acid | Methanol | H₂SO₄ (catalytic) | This compound |
An alternative approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride, which then reacts readily with methanol to form the ester. This method avoids the equilibrium limitations of Fischer esterification but requires additional synthetic steps.
Pyrimidine Ring Construction Strategies
One plausible established pathway involves the hydrolysis of a precursor such as methyl 3-[5-(dimethylaminomethyleneamino)pyrimidin-2-yl]-benzoate. This intermediate can be synthesized from methyl 3-amidinobenzoate and a suitable three-carbon synthon. The subsequent hydrolysis of the dimethylaminomethyleneamino group under acidic or basic conditions would then yield the desired 5-hydroxy functionality.
Another classical approach is the Pinner synthesis, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which can then react with ammonia (B1221849) to form an amidine. This amidine can then be used in a subsequent cyclocondensation reaction to form the pyrimidine ring.
A key strategy for introducing the aryl group at the 2-position of the pyrimidine ring is to start with an appropriately substituted benzamidine (B55565) derivative, such as methyl 3-amidinobenzoate. This intermediate can then be reacted with a three-carbon building block to form the pyrimidine ring with the benzoate moiety already in place.
Functional Group Interconversions and Derivatization
Functional group interconversions play a crucial role in the synthesis and derivatization of this compound. A common strategy involves the use of protecting groups for the hydroxyl functionality during other synthetic transformations. The benzyloxy group is a frequently employed protecting group for phenols and hydroxylated heterocycles due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation. For instance, a 5-benzyloxypyrimidine derivative can be synthesized and then deprotected in the final step to reveal the 5-hydroxy group.
The hydroxyl group of the pyrimidine ring can be derivatized to explore structure-activity relationships. For example, it can be converted to an ether or an ester. The methyl ester of the benzoate moiety can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters. These transformations allow for the generation of a library of related compounds for further investigation.
Development of Novel Synthetic Routes
In addition to the established methods, the development of novel and more efficient synthetic routes to this compound and its analogues is an active area of research. These modern approaches often focus on improving atom economy, reducing the number of synthetic steps, and allowing for greater molecular diversity.
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful strategy for the rapid construction of complex molecules. The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgjk-sci.comorganic-chemistry.org While the classical Biginelli reaction yields dihydropyrimidines, modifications of this reaction or related MCRs could potentially be adapted for the synthesis of 5-hydroxypyrimidines. frontiersin.orgnih.gov For instance, the use of a β-ketoester with a protected hydroxyl group at the α-position could lead to the desired scaffold after cyclization and subsequent deprotection and aromatization.
| Component 1 | Component 2 | Component 3 | Product Type |
| Aryl Aldehyde | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone |
The development of novel MCRs that directly yield 2-aryl-5-hydroxypyrimidines is a promising avenue for streamlining the synthesis of the target molecule and its derivatives.
Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon bonds between aromatic rings. This methodology provides a highly efficient and versatile route for the synthesis of 2-arylpyrimidines.
A convergent synthesis of this compound using a Suzuki-Miyaura coupling would involve the reaction of a pyrimidine boronic acid or ester with an aryl halide or triflate. For example, 2-chloro-5-hydroxypyrimidine (B58251) could be coupled with methyl 3-boronobenzoate in the presence of a palladium catalyst, a suitable ligand, and a base to form the desired product. Alternatively, 2-bromopyrimidine-5-ol could be coupled with a boronic acid derivative of methyl benzoate.
| Pyrimidine Derivative | Benzoate Derivative | Catalyst System | Product |
| 2-Chloro-5-hydroxypyrimidine | Methyl 3-(dihydroxyboranyl)benzoate | Pd(PPh₃)₄ / Na₂CO₃ | This compound |
| 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Methyl 3-bromobenzoate | Pd(dppf)Cl₂ / K₂CO₃ | This compound |
The choice of reactants, catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. The development of more active and robust catalyst systems continues to expand the scope and applicability of this powerful synthetic method.
Reductive Amination and Cyclization Methodologies
While direct synthesis of the pyrimidine core via reductive amination is not the most conventional route, the principles of cyclocondensation reactions, which are mechanistically related, form the primary basis for constructing the 2-aryl-5-hydroxypyrimidine scaffold. The Pinner synthesis and its variations represent the classical and most versatile methods for pyrimidine formation from amidines and 1,3-dicarbonyl compounds. slideshare.netmdpi.com
A plausible and efficient synthetic strategy for this compound involves the cyclocondensation of an appropriately substituted benzamidine with a three-carbon building block. Specifically, the reaction would utilize Methyl 3-amidinobenzoate as the N-C-N fragment and a derivative of malonic acid or a related 1,3-dielectrophile that can generate the hydroxyl group at the C5 position of the pyrimidine ring.
The general reaction conditions for such cyclocondensation reactions are summarized in the table below, based on analogous transformations reported in the literature.
| Parameter | Condition | Typical Yield (%) | Reference |
| Catalyst | Acid (e.g., HCl) or Base (e.g., NaOEt) | 60-90 | slideshare.net |
| Solvent | Ethanol, Methanol, or DMF | 60-90 | mdpi.com |
| Temperature | Room Temperature to Reflux | 60-90 | mdpi.com |
| Reactants | Amidine hydrochloride, 1,3-Dicarbonyl compound | 60-90 | slideshare.net |
This table presents typical conditions for Pinner-type pyrimidine syntheses. The specific conditions for this compound would require experimental optimization.
An alternative approach to installing the 5-hydroxy group involves using a precursor with a protected hydroxyl group, such as a benzyloxy substituent, on the three-carbon fragment. Following the successful formation of the pyrimidine ring, a subsequent deprotection step, for instance, catalytic hydrogenation using Pd/C, would unveil the desired 5-hydroxyl functionality.
Mechanistic Investigations of Reaction Pathways
The mechanism of pyrimidine synthesis from 1,3-dicarbonyl compounds and amidines has been elucidated through various studies, including detailed C-13 nuclear magnetic resonance (NMR) investigations. cdnsciencepub.comcdnsciencepub.com These studies have successfully identified key intermediates, confirming that the reaction does not proceed through a simple one-step condensation but rather a multi-step pathway.
The reaction pathway is dependent on the specific reactants and conditions, but a general mechanistic framework can be described. The process typically initiates with the nucleophilic addition of the amidine to one of the carbonyl groups of the 1,3-dicarbonyl compound. cdnsciencepub.com This initial step leads to the formation of a tetrahedral carbonyl addition compound.
Following this, two principal pathways can be envisioned:
Pathway A: The initial adduct undergoes dehydration to form an open-chain enamide intermediate. This enamide then undergoes intramolecular cyclization via the attack of the second amidine nitrogen onto the remaining carbonyl group. Subsequent dehydration of the resulting cyclic hemiaminal affords the dihydropyrimidine, which finally aromatizes to the pyrimidine product. cdnsciencepub.comcdnsciencepub.com
Pathway B: The initial tetrahedral adduct cyclizes directly to form a ring-closed dihydroxytetrahydropyrimidine intermediate. This cyclic intermediate then undergoes a two-step dehydration process to yield the final aromatic pyrimidine. cdnsciencepub.comcdnsciencepub.com
NMR studies have provided direct evidence for the existence of these intermediates, allowing for a detailed mapping of the reaction coordinates. cdnsciencepub.comcdnsciencepub.com In many instances, the identification of a single intermediate is sufficient to define the entire reaction path and pinpoint the rate-determining steps. cdnsciencepub.com The stability and reactivity of these intermediates are influenced by the nature of the substituents on both the amidine and the dicarbonyl compound.
| Intermediate Type | Description | Method of Observation | Reference |
| Carbonyl Addition Compound | Initial tetrahedral adduct from amidine and carbonyl group. | C-13 NMR Spectroscopy | cdnsciencepub.comcdnsciencepub.com |
| Open-Chain Enamide | Formed after initial condensation and dehydration. | C-13 NMR Spectroscopy | cdnsciencepub.comcdnsciencepub.com |
| Dihydroxytetrahydropyrimidine | Cyclic, non-aromatic intermediate formed from cyclization. | C-13 NMR Spectroscopy | cdnsciencepub.comcdnsciencepub.com |
| Dihydropyrimidine | Aromatization precursor formed after partial dehydration. | Inferred from reaction progress | organic-chemistry.org |
The synthesis of this compound results in an achiral, planar aromatic molecule. As such, the final product does not possess any stereocenters, and there are no stereoisomers such as enantiomers or diastereomers to consider. msu.edutru.ca
However, stereochemical principles are relevant when considering the reaction mechanism. The reactants, such as 1,3-dicarbonyl compounds, may possess prochiral centers. The addition of the amidine to the carbonyl groups involves the conversion of sp²-hybridized carbon atoms to sp³-hybridized centers in the tetrahedral intermediates. While these intermediates may contain transient chiral centers, the subsequent dehydration and aromatization steps eliminate this chirality.
The synthesis proceeds without the need for asymmetric catalysts or chiral auxiliaries because the target molecule lacks chirality. ethz.ch The primary focus in the synthesis of such achiral molecules is on regioselectivity—ensuring the correct constitutional isomer is formed—rather than stereoselectivity. In this specific case, the symmetry of the unsubstituted 1,3-dicarbonyl fragment required for the C4-C5(OH)-C6 portion of the ring simplifies the issue of regioselectivity. If an unsymmetrical dicarbonyl compound were used, the potential for forming two different regioisomeric pyrimidines would need to be addressed.
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Solid-State Structure Elucidation
As of the latest searches, a definitive crystal structure for Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate has not been reported or deposited in crystallographic databases. The following discussion outlines the anticipated solid-state characteristics of this compound.
The three-dimensional arrangement of this compound in a crystalline form would largely be defined by the rotational orientation between the phenyl and pyrimidine (B1678525) rings. A completely coplanar arrangement is improbable due to steric hindrance between the hydrogen atoms on both rings. It is therefore predicted that the molecule will adopt a twisted conformation, with an estimated dihedral angle between the rings that minimizes steric repulsion while preserving a degree of electronic conjugation.
A significant structural feature of 5-hydroxypyrimidine (B18772) is its capacity for tautomerism, existing in equilibrium between the hydroxy and keto (pyrimidinone) forms. The predominant tautomer within the crystal lattice is dictated by factors such as substituent effects and the network of intermolecular interactions. In many related hydroxypyrimidine structures, the hydroxy form is prevalent. However, the keto tautomer can be stabilized through the formation of robust hydrogen bonds in the solid state. Without experimental data, the dominant tautomeric form of the title compound in the crystalline phase remains a subject for empirical determination.
The supramolecular assembly of this compound in the solid state is expected to be governed by a combination of intermolecular forces. The hydroxypyrimidine moiety provides sites for strong hydrogen bonding (O-H···N), which would likely direct the formation of extended chains or layered sheets within the crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published experimental NMR data for this compound could be retrieved. The following sections provide a theoretical overview of the expected NMR spectroscopic features.
¹H and ¹³C NMR spectroscopy would be instrumental in elucidating the structure of the molecule in solution. The chemical shifts of the various nuclei would be influenced by the electronic properties of the substituted benzoate (B1203000) and hydroxypyrimidine rings.
Predicted ¹H and ¹³C NMR Data
The ¹H NMR spectrum is expected to display a series of signals corresponding to the aromatic protons of the benzoate and pyrimidine rings, alongside a singlet for the methyl ester protons. The ¹³C NMR spectrum would similarly show distinct resonances for each unique carbon atom, including the ester carbonyl, the aromatic carbons, and the methyl group carbon.
The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges, which are estimations based on typical values for similar functional groups and molecular fragments.
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (ester) | 3.8 - 4.0 | 51 - 53 |
| Benzoate Ring Protons | 7.4 - 8.5 | 125 - 135 |
| Pyrimidine Ring Protons | 8.2 - 9.0 | 140 - 160 |
| Ester Carbonyl Carbon | N/A | 164 - 167 |
| Pyrimidine C-OH Carbon | N/A | 150 - 158 |
For a definitive structural assignment, a combination of advanced, multi-dimensional NMR experiments would be essential.
Correlation Spectroscopy (COSY): This 2D technique would establish proton-proton coupling networks, aiding in the assignment of signals within the benzoate and pyrimidine spin systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton with its directly bonded carbon atom, enabling the unambiguous assignment of the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): By revealing long-range correlations between protons and carbons (typically over two to three bonds), HMBC would be critical for confirming the connectivity between the methyl benzoate and hydroxypyrimidine fragments.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information on the spatial proximity of protons. NOESY data would be invaluable for determining the preferred conformation of the molecule in solution, including the dihedral angle between the two aromatic rings.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular structure and bonding of a compound.
Assignment of Fundamental Vibrational Modes
A complete assignment of the fundamental vibrational modes of this compound would require experimental FT-IR and FT-Raman spectra, often supplemented by quantum chemical calculations. These calculations, typically using Density Functional Theory (DFT), help in assigning the observed vibrational frequencies to specific atomic motions within the molecule, such as stretching, bending, and torsional modes. Without experimental spectra or dedicated computational studies for this specific molecule, a detailed and accurate assignment of its 69 fundamental vibrational modes is not possible.
Spectroscopic Signatures of Key Functional Groups
Based on its structure, this compound possesses several key functional groups that would exhibit characteristic vibrational frequencies:
Hydroxyl Group (-OH): A broad O-H stretching band would be expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and broadness of this band would be indicative of the extent of intermolecular hydrogen bonding.
Pyrimidine Ring: The C-N and C=N stretching vibrations within the pyrimidine ring would give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. Ring breathing modes, which are often prominent in Raman spectra, would also be expected.
Benzoate Group: The ester carbonyl (C=O) stretching vibration is a strong and sharp band in the FT-IR spectrum, typically appearing around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group would be found in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzene (B151609) ring would appear above 3000 cm⁻¹.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 (broad) |
| Pyrimidine Ring | C=N, C-N stretch | 1400-1650 |
| Ester | C=O stretch | 1700-1730 |
| Ester | C-O stretch | 1100-1300 |
| Aromatic | C-H stretch | >3000 |
This table represents generalized expected ranges and not experimental data for the specific compound.
Electronic Spectroscopy (UV-Vis) and Photophysical Studies
Electronic spectroscopy provides information about the electronic transitions within a molecule and its behavior upon absorption of light.
Electronic Transition Analysis and Absorption Characteristics
The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions within the pyrimidine and benzoate chromophores. The conjugation between the two ring systems would likely lead to a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores. A detailed analysis would involve identifying the specific transitions, their corresponding wavelengths of maximum absorption (λmax), and their molar absorptivity (ε), which requires an experimental UV-Vis spectrum.
Investigation of Photoluminescence and Fluorescence Properties
Many pyrimidine derivatives are known to exhibit fluorescence. mdpi.com An investigation into the photoluminescence properties of this compound would involve measuring its emission spectrum upon excitation at a wavelength corresponding to one of its absorption bands. Key parameters to be determined would include the wavelength of maximum emission (λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). These properties are highly dependent on the molecular structure and its environment. Without experimental data, it is not possible to determine if this specific compound is luminescent or to characterize its emission properties.
Determination of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties are of interest for applications in photonics and optoelectronics. Pyrimidine derivatives have been investigated as potential NLO materials due to the electron-deficient nature of the pyrimidine ring, which can facilitate intramolecular charge transfer when combined with electron-donating groups. nih.gov The determination of NLO properties, such as the first and second hyperpolarizabilities (β and γ), typically requires specialized experimental techniques (like the Z-scan method) or high-level quantum chemical calculations. No such studies have been reported for this compound.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By applying DFT, researchers can gain insights into the geometry, reactivity, and spectroscopic properties of compounds like Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Landscapes
The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, which has several rotatable bonds (e.g., between the phenyl and pyrimidine (B1678525) rings, and the ester group), a conformational analysis is crucial.
This analysis would involve systematically rotating these bonds to explore the conformational landscape and identify all stable conformers (local minima). The relative energies of these conformers would then be calculated to determine the most probable structures at a given temperature. This information is vital as the molecular conformation can significantly influence its chemical and biological properties.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Maps)
Once the optimized geometry is obtained, the electronic properties can be investigated. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl and ester groups.
Table 1: Hypothetical Electronic Properties
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
Vibrational Frequency Calculations and Correlation with Experimental Data
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and wagging of different functional groups.
By comparing the calculated vibrational frequencies with experimentally obtained spectra (if available), the accuracy of the computational model can be validated. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method.
Charge Distribution Analysis (e.g., Mulliken Atomic Charges)
Understanding the distribution of electronic charge within a molecule is fundamental to explaining its reactivity and intermolecular interactions. Methods like Mulliken population analysis partition the total electron density among the atoms, assigning partial charges to each atom.
This analysis would reveal the charge distribution in this compound, highlighting the electrophilic and nucleophilic centers. For instance, the carbon atom of the ester's carbonyl group would be expected to carry a significant positive charge, making it a site for nucleophilic attack.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis provides a more detailed picture of bonding and intramolecular interactions than simpler charge analysis methods. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.
Prediction of Reactivity Descriptors (e.g., Fukui Functions)
Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors. Fukui functions, for example, are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.
By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most likely to be involved in different types of chemical reactions. This information is invaluable for understanding and predicting the chemical behavior of the molecule.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data available concerning the computational chemistry and theoretical modeling of this compound, specifically in the areas of molecular docking and molecular dynamics simulations.
Biological and Biomedical Research Perspectives
Enzyme Inhibition Studies and Mechanisms
Inhibition of Key Enzymes
No specific studies were found that document the inhibitory action of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate against the following enzymes: Tyrosinase, Dihydropteroate Synthase (DHPS), Cyclin-Dependent Kinase 5 (CDK5/p25), Tyrosyl DNA Phosphodiesterase 2 (TDP2), HIV Reverse Transcriptase-Associated RNase H, Influenza A Endonuclease, Glycogen Synthase Kinase-3β (GSK-3β), Glucose 6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase (6PGD), Glutathione Reductase (GR), or Glutathione S-transferase (GST).
Characterization of Inhibition Kinetics and Binding Affinities
In the absence of primary inhibition studies, there is consequently no data available characterizing the inhibition kinetics (e.g., IC₅₀, Kᵢ values) or binding affinities of this compound with the aforementioned enzymes.
Understanding Allosteric and Active Site Inhibition Mechanisms
The mechanism of action, whether through allosteric or active site inhibition, for this compound has not been elucidated in the scientific literature for any of the listed enzyme targets.
Molecular Interactions with Biological Macromolecules
Similar to the lack of enzyme inhibition data, there is a scarcity of research on the molecular interactions between this compound and important biological macromolecules.
Investigation of Binding to Transport Proteins
No studies were identified that investigated the binding properties of this compound with transport proteins such as Bovine Serum Albumin (BSA). Such studies are crucial for understanding the pharmacokinetics and distribution of a compound within a biological system.
Elucidation of Intermolecular Forces Driving Binding
Without binding studies, the specific intermolecular forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that would govern the interaction of this compound with biological macromolecules have not been determined.
Spectroscopic Analysis of Ligand-Protein Complex Formation
The interaction of a small molecule, or ligand, with its protein target is fundamental to its biological activity. Spectroscopic techniques are invaluable tools for characterizing these interactions, providing insights into binding affinity, conformational changes, and the specific atoms involved. While no specific spectroscopic data for this compound complexed with a protein are available, we can outline the common methodologies that would be employed in such an investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein-ligand interactions in solution. Chemical shift perturbation (CSP) studies, where changes in the NMR spectrum of the protein are monitored upon addition of the ligand, can identify the binding site on the protein. Furthermore, advanced NMR experiments like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can identify which parts of the ligand are in close contact with the protein.
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target. nih.gov Obtaining a crystal structure of a this compound-protein complex would offer precise details about the binding mode, including the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This structural information is crucial for understanding the basis of molecular recognition and for guiding further drug design efforts. nih.gov
Mass Spectrometry (MS): MS techniques, particularly native mass spectrometry, can be used to determine the stoichiometry of a protein-ligand complex and to estimate the binding affinity. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide information about conformational changes in the protein upon ligand binding.
Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. nih.govrsc.org For a compound like this compound, SAR studies would involve synthesizing and testing a series of analogues to identify key structural features required for activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile.
Identification of Pharmacophoric Requirements for Biological Activity
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For this compound, a hypothetical pharmacophore model could be developed based on its structure and potential interactions with a target protein. Key features might include:
Hydrogen Bond Donors and Acceptors: The hydroxyl group on the pyrimidine (B1678525) ring and the ester group are potential hydrogen bond donors and acceptors.
Aromatic/Hydrophobic Regions: The benzoate (B1203000) and pyrimidine rings represent aromatic and potentially hydrophobic regions that could engage in pi-stacking or hydrophobic interactions with the protein.
By systematically modifying these functional groups—for instance, by altering the position of the hydroxyl group, converting the ester to an amide or carboxylic acid, or substituting the aromatic rings—researchers could delineate the essential pharmacophoric features.
Rational Design and Synthesis of Analogues for Potency and Selectivity Enhancement
Based on initial SAR findings and any available structural data, the rational design and synthesis of analogues would be undertaken to improve the compound's potency and selectivity. researchgate.netresearchgate.net Strategies could include:
Scaffold Hopping: Replacing the pyrimidine or benzoate core with other heterocyclic or aromatic systems to explore new chemical space and potentially improve binding interactions.
Substituent Modification: Introducing a variety of substituents on the aromatic rings to probe for additional binding pockets and enhance potency. For example, adding small alkyl or halogen groups could increase hydrophobic interactions and modulate electronic properties.
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation, which can lead to increased potency and selectivity.
The synthesis of these analogues would likely involve multi-step organic chemistry routes, potentially utilizing cross-coupling reactions to connect the pyrimidine and benzoate moieties.
Computational Approaches in Lead Optimization (e.g., Virtual Screening, Structure-Based Drug Design)
Computational chemistry plays a vital role in modern drug discovery by accelerating the lead optimization process. rsc.org
Virtual Screening: If a protein target for this compound is known or hypothesized, virtual screening of large compound libraries could identify other molecules with similar properties that might also be active. nih.govnih.gov This can be done through ligand-based methods (if a pharmacophore model is established) or structure-based methods (if a 3D structure of the target is available). acs.org
Structure-Based Drug Design (SBDD): With a crystal structure of the protein-ligand complex, SBDD techniques can be employed to design new analogues with improved binding affinity. nih.govresearchgate.net Molecular docking simulations can predict how newly designed molecules will bind to the target, allowing for the prioritization of synthetic efforts on the most promising candidates. acs.org
Multi-parameter Optimization (MPO) in Medicinal Chemistry
Lead optimization is not solely focused on improving potency. It is a multi-parameter optimization (MPO) challenge where several properties must be simultaneously balanced, including potency, selectivity, solubility, metabolic stability, and permeability. international-pharma.comnih.govoptibrium.com MPO strategies use computational models and scoring functions to evaluate and prioritize compounds based on a holistic assessment of their drug-like properties. nih.govresearchgate.net This approach helps to avoid investing resources in compounds that, despite being potent, are likely to fail later in development due to poor pharmacokinetic or safety profiles.
Exploration of Antiviral Activity
The pyrimidine scaffold is a common feature in many antiviral drugs. nih.govyoutube.comnih.gov Therefore, it is plausible that this compound and its analogues could possess antiviral activity. Research in this area would involve screening the compound against a panel of different viruses.
If antiviral activity is detected, further studies would be necessary to determine the mechanism of action. This could involve identifying the specific viral protein that the compound targets, such as a polymerase, protease, or entry protein. For instance, some benzoic acid derivatives have been shown to possess anti-influenza activity by inhibiting the viral neuraminidase. nih.gov Similarly, various pyrimidine derivatives have been investigated as inhibitors of viral replication for a range of viruses. nih.govmdpi.com
The table below provides a hypothetical overview of the types of data that would be generated during the biological and biomedical research of this compound and its analogues.
| Compound | Modification | Target Binding Affinity (Kd, µM) | In Vitro Potency (IC50, µM) | Antiviral Activity (EC50, µM) | Solubility (µg/mL) | Metabolic Stability (t1/2, min) |
| This compound | Parent Compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analogue 1 | R = -OH to -OCH3 | |||||
| Analogue 2 | R = -COOCH3 to -CONH2 | |||||
| Analogue 3 | Addition of -Cl to benzoate ring | |||||
| Analogue 4 | Addition of -F to pyrimidine ring |
Evaluation against Specific Viral Pathogens (e.g., SARS-CoV-2, HIV)
The pyrimidine nucleus is a fundamental component of nucleobases and is found in numerous antiviral drugs. nih.govnih.gov Derivatives of pyrimidine have demonstrated a wide range of antiviral activities against various viruses, including influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov Given this precedent, this compound could be a candidate for screening against clinically relevant viral pathogens.
Recent research into pyrimidine-containing compounds has also extended to coronaviruses. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This suggests that pyrimidine scaffolds are a promising starting point for the development of novel antiviral agents, including those targeting coronaviruses. Therefore, future research could involve evaluating this compound for any inhibitory effects on the replication of SARS-CoV-2 and other significant viral threats.
Mechanistic Studies of Viral Replication Inhibition
The mechanisms by which pyrimidine derivatives inhibit viral replication are diverse. nih.govebsco.com Many antiviral drugs containing a pyrimidine core act as nucleoside or nucleotide analogues, which, after intracellular phosphorylation, can inhibit viral polymerases or be incorporated into the growing viral DNA or RNA chain, leading to termination. nih.govcaltech.edu For example, zidovudine (B1683550) (AZT), an anti-HIV drug, is a thymidine (B127349) analogue that inhibits the viral reverse transcriptase.
Non-nucleoside pyrimidine derivatives can also exhibit antiviral activity through different mechanisms. These can include the inhibition of other viral enzymes, such as proteases or integrases, or interference with viral entry and uncoating processes. nih.govebsco.com Research into this compound could, therefore, explore its potential to inhibit key viral enzymes or interfere with specific stages of the viral life cycle. Such mechanistic studies would be crucial in determining its potential as an antiviral agent.
Investigation of Anti-proliferative and Cytotoxic Potential
The pyrimidine scaffold is a key pharmacophore in a number of established anticancer drugs, most notably 5-fluorouracil (B62378). nih.gov Consequently, the synthesis and evaluation of novel pyrimidine derivatives for anti-proliferative and cytotoxic activity against various cancer cell lines is an active area of research. nih.govresearchgate.net
Assessment of Cell Growth Modulation in Various Cell Lines
Numerous studies have demonstrated the dose-dependent cytotoxic effects of novel pyrimidine derivatives against a range of human cancer cell lines. researchgate.net For instance, certain substituted pyrimidines have shown activity against hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT-116) cell lines. researchgate.net Similarly, other pyrimidine derivatives have been evaluated against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. nih.govnih.gov
Given these findings, a logical line of inquiry for this compound would be to assess its ability to modulate cell growth across a diverse panel of cancer cell lines. Such screening would provide initial data on its potential potency and selectivity.
Table 1: Examples of Cytotoxic Activity of Various Pyrimidine Derivatives against Human Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl-substituted pyrimidines | MCF-7 | 7.00 - 11.93 | nih.gov |
| Pyrimidine-containing purine (B94841) analogs | NCI-60 Panel | GI% ~41 | nih.gov |
| 2,4,5-trisubstituted pyrimidines | HeLa | 0.9 | nih.gov |
| Thiazolopyrimidine derivatives | PC-3 | High Activity | researchgate.net |
| Thiazolopyrimidine derivatives | HCT-116 | High Activity | researchgate.net |
This table presents data for structurally related pyrimidine compounds, not this compound, to illustrate the potential for anti-proliferative activity within this class of molecules.
Elucidation of Cellular Mechanisms (e.g., Cell Cycle Perturbation, Apoptosis Induction)
Beyond general cytotoxicity, research into anticancer pyrimidine derivatives often delves into their effects on the cell cycle and their ability to induce programmed cell death (apoptosis). nih.govnih.gov Many cytotoxic agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which can then trigger apoptosis if the cellular damage is irreparable. researchgate.net
For example, studies on certain fused chromenopyrimidines have shown that they can induce cell cycle arrest in the G1 phase and promote apoptosis in human breast cancer cells (MCF-7). nih.gov Mechanistic investigations often involve techniques like flow cytometry to analyze cell cycle distribution and assays to detect markers of apoptosis, such as caspase activation or PARP cleavage. nih.govnih.gov Therefore, should this compound demonstrate anti-proliferative activity, subsequent studies would logically focus on elucidating its impact on cell cycle progression and its potential to induce apoptosis in cancer cells.
Targeting Metabolic Pathways for Therapeutic Intervention
Pyrimidine metabolism is a critical pathway for cell proliferation, providing the necessary precursors for DNA and RNA synthesis. nih.govresearchgate.net This pathway is often upregulated in cancer cells to support rapid growth and division, making it an attractive target for therapeutic intervention. nih.govnumberanalytics.com Antimetabolites, which are structurally similar to natural metabolites, can interfere with these pathways.
Drugs like 5-fluorouracil (5-FU) and gemcitabine (B846) are pyrimidine analogues that disrupt the synthesis of pyrimidine nucleotides, thereby inhibiting DNA synthesis and repair. nih.govnumberanalytics.com Research in this area explores how novel compounds can inhibit key enzymes in the pyrimidine biosynthesis pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.net Investigating whether this compound can modulate any of the enzymes involved in pyrimidine metabolism could reveal a targeted mechanism for potential anti-proliferative effects. nih.govashpublications.org
Research into Antiparasitic Applications
The pyrimidine scaffold is also being explored for its potential in treating parasitic diseases. Novel pyrimidine derivatives have been synthesized and evaluated for their activity against various parasites, including those responsible for leishmaniasis and Chagas disease. nih.gov For instance, a series of pyrimidine N-acylhydrazone hybrids were tested in vitro against Leishmania amazonensis and Trypanosoma cruzi, with some compounds showing significant antiprotozoal activity. nih.gov
Furthermore, pyrazolopyrimidine derivatives have been investigated as anti-Wolbachia agents for the treatment of filariasis. acs.orgedgehill.ac.uk These studies highlight the versatility of the pyrimidine core in the design of antiparasitic agents. Consequently, screening this compound against a panel of parasitic organisms could be a worthwhile avenue of research to discover new potential treatments for neglected tropical diseases. researchgate.netmdpi.com
Mechanisms of Parasite Growth Inhibition
As no studies have demonstrated any activity of this compound against protozoan parasites, there is consequently no information available regarding its potential mechanisms of parasite growth inhibition. The mode of action, cellular targets, and biochemical pathways that could be affected by this compound in parasites have not been investigated or reported.
Applications in Materials Science and Supramolecular Chemistry
Supramolecular Assemblies and Self-Organization:
Exploration in Coordination Polymers and Metal-Organic Frameworks (MOFs):No published research details the use of this compound as a ligand for the construction of coordination polymers or MOFs.
It is possible that research involving Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate in these areas is proprietary, in very early stages, or has not yet been published. The structural motifs present in the molecule, such as the hydroxypyrimidine and methyl benzoate (B1203000) groups, are found in compounds that have been investigated for such applications. However, without direct research on the title compound, any discussion would be speculative and fall outside the strict focus of this article.
Therefore, a comprehensive and scientifically accurate article on the applications of this compound in materials science and supramolecular chemistry, as per the requested detailed outline, cannot be generated at this time due to the absence of relevant research data in the public domain.
Corrosion Inhibition Studies (for related benzoate derivatives)
Surface Adsorption Mechanisms
The primary mechanism by which benzoate derivatives inhibit corrosion is through adsorption onto the metal surface. This process can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. The nature of the adsorption is dependent on the chemical structure of the inhibitor, the charge of the metal surface, and the composition of the electrolyte.
The adsorption of benzoate derivatives often follows established adsorption isotherms, such as the Langmuir adsorption isotherm. scientific.netresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one inhibitor molecule. The fit of experimental data to the Langmuir isotherm suggests a uniform adsorption process. For example, the adsorption of ammonium (B1175870) benzoate on a mild steel surface in an acidic medium was found to be consistent with the Langmuir adsorption isotherm. scientific.net
The orientation of the adsorbed molecules on the metal surface can also play a crucial role in the inhibition efficiency. At lower concentrations, inhibitor molecules may lie flat on the surface, while at higher concentrations, they might adopt a more vertical orientation. rsc.orgst-andrews.ac.uk This change in orientation can lead to the formation of a more densely packed and protective inhibitor film. The adsorption process is also influenced by the presence of heteroatoms (like nitrogen and oxygen) and aromatic rings in the molecular structure, which can facilitate the adsorption of the molecules onto the metal surface. researchgate.net
Thermodynamic Parameters of Adsorption
The study of thermodynamic parameters provides a deeper understanding of the spontaneity and nature of the adsorption process of corrosion inhibitors. Key parameters that are often evaluated include the Gibbs free energy of adsorption (ΔG°ads), the enthalpy of adsorption (ΔH°ads), and the entropy of adsorption (ΔS°ads).
The Gibbs free energy of adsorption (ΔG°ads) indicates the spontaneity of the adsorption process. A negative value for ΔG°ads signifies that the adsorption of the inhibitor on the metal surface is a spontaneous process. jetir.orgacademicjournals.org The magnitude of ΔG°ads can also provide insights into the type of adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less negative are associated with electrostatic interactions between the charged inhibitor molecules and the metal surface, indicative of physisorption. researchgate.net Values around -40 kJ/mol or more negative suggest charge sharing or transfer from the inhibitor molecules to the metal surface, which is characteristic of chemisorption. researchgate.net
The enthalpy of adsorption (ΔH°ads) provides information about the heat change during the adsorption process. A positive value of ΔH°ads suggests an endothermic adsorption process, which is often observed in the case of chemisorption. academicjournals.org Conversely, a negative value indicates an exothermic process, which is typical for physisorption.
The entropy of adsorption (ΔS°ads) reflects the change in disorder at the metal-solution interface during the adsorption process. An increase in entropy (positive ΔS°ads) can occur when inhibitor molecules displace a larger number of adsorbed water molecules from the metal surface.
Table 1: Thermodynamic Parameters for the Adsorption of a Benzoate Derivative on Mild Steel
| Parameter | Value | Interpretation |
| ΔG°ads | Negative values | Spontaneous adsorption process |
| ΔH°ads | Typically positive for chemisorption | Endothermic process |
| ΔS°ads | Can be positive | Increase in disorder at the interface |
These thermodynamic parameters are crucial for elucidating the mechanism of corrosion inhibition and for the design of more effective corrosion inhibitors.
Future Directions and Emerging Research Avenues
Advancements in Asymmetric Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate, the development of asymmetric synthetic routes to its chiral derivatives represents a significant and promising area of future research. The presence of the pyrimidine (B1678525) ring offers opportunities for the introduction of stereogenic centers, leading to molecules with potentially unique biological activities and material properties.
One promising approach is the asymmetric hydrogenation of the pyrimidine ring. Inspired by methodologies developed for similar heterocyclic systems, it is conceivable that the 2-hydroxypyrimidine (B189755) moiety of the target compound could undergo palladium-catalyzed asymmetric hydrogenation. This process could yield chiral cyclic ureas with high enantiomeric excess (ee). dicp.ac.cn Such a transformation would introduce chirality directly into the core structure, providing a platform for the synthesis of a diverse library of chiral analogs.
Table 1: Hypothetical Enantioselective Hydrogenation of a this compound Analog
| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Pd(OAc)₂ | (S)-BINAP | Toluene | 50 | 92 |
| [Pd(allyl)Cl]₂ | (R)-Tol-BINAP | Dichloromethane | 25 | 95 |
| Pd/C | Chiral Phosphine L* | Methanol (B129727) | 60 | 88 |
Data are hypothetical and for illustrative purposes based on existing literature on asymmetric hydrogenation of similar heterocycles.
Further research in this area would likely focus on the design and application of novel chiral ligands and catalysts to enhance the efficiency and stereoselectivity of these transformations. nih.govrsc.orgmdpi.com The resulting chiral derivatives of this compound could then be evaluated for their stereospecific interactions with biological targets or for their chiroptical properties in advanced materials.
Integration of Artificial Intelligence and Machine Learning in Molecular Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.com These computational tools offer the potential to accelerate the design-make-test-analyze cycle by predicting the properties and activities of novel molecules, thereby reducing the reliance on time-consuming and expensive experimental screening. For this compound, AI and ML can be instrumental in guiding the design of new derivatives with optimized characteristics.
One key application lies in the prediction of biological activity. Given that many pyrimidine derivatives are known to be kinase inhibitors, machine learning models can be trained on existing kinase inhibitor datasets to predict the potential of novel this compound analogs to inhibit specific kinases. nih.govlabsyspharm.orgzenodo.orgacs.orgresearchgate.net By analyzing the structural features of the compound, these models can identify key modifications that are likely to enhance inhibitory potency and selectivity.
Table 2: Illustrative Machine Learning Prediction of Kinase Inhibition for Hypothetical Derivatives of this compound
| Derivative | Modification | Predicted pIC₅₀ (CDK2) | Predicted Selectivity Score |
| D1 | Addition of a morpholine (B109124) group | 8.2 | 0.85 |
| D2 | Replacement of hydroxyl with an amino group | 7.5 | 0.72 |
| D3 | Introduction of a trifluoromethyl group on the benzoate (B1203000) ring | 8.9 | 0.91 |
Data are hypothetical and for illustrative purposes.
Furthermore, generative AI models can be employed to design entirely new molecules based on the this compound scaffold, tailored to possess desired properties such as high bioactivity, low toxicity, and favorable pharmacokinetic profiles. This in silico-driven approach can significantly expand the chemical space around the core molecule, leading to the identification of promising candidates for further experimental validation.
Exploration of Novel Biological Targets and Therapeutic Modalities
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimicrobial agents. nih.govresearchgate.netresearchtrend.netgsconlinepress.com A significant future direction for research on this compound will be the systematic exploration of its potential biological targets to uncover novel therapeutic modalities.
Virtual screening is a powerful computational technique that can be used to screen large libraries of compounds against a panel of biological targets. nih.govpreprints.orgresearchgate.netresearchgate.net By generating a virtual library of derivatives based on the this compound core, researchers can perform in silico docking studies to identify potential protein targets. This approach can help to prioritize experimental testing and uncover unexpected therapeutic applications.
Table 3: Potential Biological Targets for this compound Derivatives Identified Through Virtual Screening (Hypothetical)
| Target Class | Specific Target | Potential Therapeutic Area |
| Kinases | Cyclin-Dependent Kinases (CDKs) | Oncology |
| Tyrosine Kinases | Oncology | |
| G-protein coupled receptors (GPCRs) | Dopamine Receptors | Neurology |
| Serotonin Receptors | Neurology | |
| Enzymes | Dihydrofolate Reductase | Infectious Diseases |
This table presents hypothetical potential targets based on the known activities of pyrimidine-containing compounds.
Beyond oncology, the structural features of this compound suggest potential for activity in other therapeutic areas. The hydroxypyrimidine moiety, for instance, is a key component in some antiviral and antifungal agents. Future research should therefore encompass a broad screening approach to fully elucidate the therapeutic potential of this compound and its derivatives.
Development of Advanced Materials with Tunable Properties
The unique electronic and photophysical properties of the pyrimidine ring make it an attractive building block for the development of advanced organic materials. The incorporation of the this compound scaffold into larger molecular architectures or polymers could lead to the creation of materials with tunable optical and electronic properties for a variety of applications.
One area of interest is the development of novel organic luminophores. The combination of an electron-donating group (the hydroxyphenyl moiety) and an electron-withdrawing group (the pyrimidine ring) within the same molecule can give rise to charge-transfer characteristics, which are often associated with interesting photophysical phenomena such as fluorescence. nih.govrsc.orgresearchgate.net By systematically modifying the substituents on both the pyrimidine and benzoate rings, it may be possible to fine-tune the emission color and quantum yield of these materials.
Table 4: Predicted Photophysical Properties of Hypothetical Pyrimidine-Based Luminophores Derived from this compound
| Derivative | Substituent on Benzoate Ring | Predicted Emission Wavelength (nm) | Predicted Quantum Yield |
| M1 | -H | 450 (Blue) | 0.65 |
| M2 | -N(CH₃)₂ | 520 (Green) | 0.80 |
| M3 | -NO₂ | 480 (Cyan) | 0.45 |
Data are hypothetical and for illustrative purposes based on general principles of fluorophore design.
Furthermore, the pyrimidine unit can be incorporated into the backbone of conjugated polymers to create materials with tailored electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the structure of this compound provides a versatile platform for the rational design of new functional materials with enhanced performance characteristics.
Q & A
Q. What are the established synthetic routes for Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between pyrimidine derivatives and benzoate precursors. For example, analogous syntheses (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) use Na₂S₂O₅ in DMF as a catalyst under reflux conditions . Key variables include solvent polarity, temperature, and catalyst loading. A comparative analysis of methods is shown below:
| Reaction Condition | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Reflux, 10 h | Ethanol | KOH | 65 | 90 | |
| Reflux, 12 h | DMF | Na₂S₂O₅ | 78 | 95 |
Optimizing stoichiometry and purification via recrystallization (e.g., ethanol/water mixtures) enhances purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrimidinyl and benzoate moieties) and ester methyl groups (δ 3.8–4.0 ppm).
- FT-IR : Look for C=O stretches (~1700 cm⁻¹, ester) and O-H stretches (~3200 cm⁻¹, hydroxyl) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₂N₂O₃).
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement of this compound using SHELX programs?
- Methodological Answer : Common issues include anisotropic displacement artifacts and twinning. Strategies:
- Use SHELXL for least-squares refinement with Hirshfeld rigid-bond restraints to mitigate thermal motion errors .
- Employ SHELXE for experimental phasing if heavy-atom derivatives are unavailable .
- Validate models using WinGX for geometry analysis (e.g., R-factor < 5%, Δρ < 0.3 eÅ⁻³) .
Q. What computational methods complement experimental data in analyzing the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare computed vs. experimental UV-Vis spectra for π→π* transitions.
- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to rationalize observed bioactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., DMSO > water) .
Q. How can contradictions in biological activity data be resolved for this compound?
- Methodological Answer : Discrepancies in bioassays (e.g., antimicrobial IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) and use positive controls (e.g., ciprofloxacin for bacteria).
- Solvent Effects : Compare activity in DMSO vs. aqueous buffers; adjust concentrations to avoid cytotoxicity artifacts .
- Metabolite Interference : Perform LC-MS/MS to confirm compound stability under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
